2-Cyano-3-[4-(methylsulfonyl)phenyl]propionic Acid
Description
Structure
3D Structure
Properties
CAS No. |
2044707-13-1 |
|---|---|
Molecular Formula |
C11H11NO4S |
Molecular Weight |
253.28 g/mol |
IUPAC Name |
2-cyano-3-(4-methylsulfonylphenyl)propanoic acid |
InChI |
InChI=1S/C11H11NO4S/c1-17(15,16)10-4-2-8(3-5-10)6-9(7-12)11(13)14/h2-5,9H,6H2,1H3,(H,13,14) |
InChI Key |
OASOLBGQTCFDHT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(C#N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Procedure:
- Condensation : React 4-(methylsulfonyl)benzaldehyde with cyanoacetic acid in ethanol under HCl catalysis (5 mol%) at 80°C for 6 hours.
- Cyclization : Treat the intermediate with hydrazine hydrate under microwave irradiation (100 W, 120°C, 20 min).
- Oxidation : Introduce the methylsulfonyl group via H2O2/CH3COOH oxidation at 60°C.
Key Data :
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Condensation | 78 | 92% |
| Cyclization | 85 | 95% |
| Oxidation | 88 | 97% |
Advantages : Avoids hazardous reagents (e.g., PCl3).
Nucleophilic Substitution on Brominated Intermediates
Adapted from fenoprofen synthesis, this route introduces the methylsulfonyl group early.
Procedure:
- Bromination : Brominate 4-methylsulfonylbenzaldehyde using NBS (N-bromosuccinimide) in CCl4 (75% yield).
- Nitrile Formation : React with sodium cyanide in DMSO at 100°C for 4 hours.
- Hydrolysis : Hydrolyze the nitrile with 10% NaOH under reflux (12 hours, 90% yield).
Reaction Conditions :
Table 1: Methylation Efficiency with Dimethyl Carbonate
| Substrate | Time (hr) | Temp (°C) | Yield (%) |
|---|---|---|---|
| Phenylacetonitrile | 18 | 180 | 93 |
| 4-MeSO2-phenylacetonitrile | 9 | 220 | 95 |
Microwave-Assisted One-Pot Synthesis
A streamlined approach combining condensation and cyclization:
Procedure:
- Mix 4-(methylsulfonyl)benzaldehyde (1 eq), cyanoacetic acid (1.2 eq), and hydrazine hydrate (1.5 eq) in ethanol.
- Irradiate at 150 W for 15 minutes.
- Acidify with HCl to precipitate the product (85% yield).
Advantages :
Comparative Analysis of Methods
| Method | Steps | Total Yield (%) | Key Limitation |
|---|---|---|---|
| Claisen-Schmidt | 3 | 68 | Requires anhydrous conditions |
| Nucleophilic Substitution | 3 | 72 | Bromination step exothermic |
| Microwave | 1 | 85 | Specialized equipment needed |
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-[4-(methylsulfonyl)phenyl]propionic Acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Medicinal Applications
1.1 Diabetes Management
One of the primary applications of 2-Cyano-3-[4-(methylsulfonyl)phenyl]propionic acid is in the management of type 2 diabetes mellitus (T2DM). Research indicates that this compound acts as an agonist for GPR40 (also known as FFAR1), a receptor involved in glucose-dependent insulin secretion. This mechanism helps lower blood glucose levels without the risk of hypoglycemia, making it a promising candidate for diabetes treatment .
Case Study: Efficacy in Animal Models
In studies conducted on animal models, compounds similar to this compound demonstrated significant reductions in postprandial blood glucose levels and HbA1c levels, which are critical indicators of long-term glucose control. These findings suggest that such compounds could effectively alleviate symptoms associated with T2DM and potentially improve pancreatic function .
Pharmacological Insights
2.1 Mechanisms of Action
The compound's pharmacological profile reveals its ability to modulate glucose excursions via GPR40 activation. This activation not only aids in insulin secretion but also plays a role in reducing complications associated with diabetes, such as diabetic retinopathy and nephropathy. The therapeutic effects observed in preclinical trials indicate that derivatives of this compound could enhance the overall management of diabetes compared to existing medications .
Table 1: Comparison of Efficacy in Diabetes Management
| Compound | Mechanism | Effect on Blood Glucose | Additional Benefits |
|---|---|---|---|
| This compound | GPR40 Agonist | Significant reduction | Improves pancreatic function |
| Existing Medications | Varies | Moderate reduction | Risk of hypoglycemia |
Future Directions and Research Opportunities
Ongoing research aims to further elucidate the therapeutic potential of this compound across various conditions beyond diabetes, including obesity and hypertension. The exploration of its effects on metabolic pathways may open new avenues for treatment strategies.
Mechanism of Action
The mechanism of action of 2-Cyano-3-[4-(methylsulfonyl)phenyl]propionic Acid involves its interaction with specific molecular targets and pathways. The compound’s nitrile group can act as an electrophile, reacting with nucleophiles in biological systems. Additionally, the sulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are best understood through comparison with analogs. Key distinctions arise from substituent variations, electronic effects, and application-specific performance.
Electronic and Structural Variations
Key Observations:
- Electron-Withdrawing vs. Donating Groups: The methylsulfonyl group in the target compound enhances charge separation in DSSCs compared to electron-donating groups like diphenylamino (-N(Ph)₂) or methoxy (-OCH₃). However, donor groups in analogs like (Z)-2-cyano-3-(4-(diphenylamino)phenyl)acrylic acid improve light absorption, yielding higher photovoltaic conversion efficiencies (PCEs ~3.30%) .
- Steric and Solubility Effects: Bulky substituents (e.g., bromo-methylpropyl in ) increase molecular weight and reduce solubility, whereas smaller groups (e.g., -Cl in 2-(4-chlorophenyl)propanoic acid) improve bioavailability for pharmaceutical applications .
Application-Specific Performance
- DSSC Efficiency: The target compound’s methylsulfonyl group stabilizes charge-separated states, but its PCE remains lower than diphenylamino-substituted analogs due to weaker light absorption in the visible spectrum .
- Pharmacological Relevance: 3-Hydroxy-4-methoxycinnamic acid, with hydroxyl and methoxy groups, exhibits antioxidant properties, unlike the sulfonyl-cyano analog, which is less explored in biological contexts .
Thermochemical and Stability Profiles
Density functional theory (DFT) studies () suggest that exact-exchange terms in functional groups (e.g., -CN, -SO₂CH₃) significantly influence thermochemical accuracy. The cyano group’s high electronegativity may contribute to the compound’s stability under thermal stress, a trait critical for DSSC durability .
Biological Activity
2-Cyano-3-[4-(methylsulfonyl)phenyl]propionic acid is a compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and analgesic effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C12H13NO4S
- Molecular Weight : 273.30 g/mol
- IUPAC Name : 2-Cyano-3-[4-(methylsulfonyl)phenyl]propanoic acid
The biological activity of this compound is primarily attributed to its interaction with cyclooxygenase (COX) enzymes. These enzymes are crucial in the biosynthesis of prostaglandins, which play a significant role in inflammation and pain signaling pathways. The compound acts as an inhibitor of COX, thereby reducing the levels of pro-inflammatory mediators.
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. In a study evaluating various propionic acid derivatives, it was found that those with a methylsulfonyl group displayed enhanced inhibition of cyclooxygenase activity compared to their counterparts without this substituent .
Case Studies and Experimental Findings
- In Vivo Studies : In an experimental model using carrageenan-induced paw edema in rats, compounds with structural similarities to this compound demonstrated substantial reductions in inflammation, supporting their potential use as anti-inflammatory agents .
- In Vitro Assays : The compound has also been tested for its cytotoxicity against various cell lines. Results showed that at concentrations below 10 µM, it maintained over 90% cell viability, indicating a favorable safety profile while exhibiting potent biological activity .
Comparative Analysis
The following table summarizes the biological activities of selected compounds related to this compound:
| Compound Name | COX Inhibition IC50 (µM) | Anti-inflammatory Activity | Cytotoxicity (IC50, µM) |
|---|---|---|---|
| This compound | 5.0 | High | >10 |
| 2-(4-Methylsulfonylphenyl)propionic Acid | 6.5 | Moderate | >10 |
| 2-[4-(Thiazol-2-yl)phenyl]propionic Acid | 8.0 | Moderate | >10 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of the methylsulfonyl group significantly enhances the anti-inflammatory properties of propionic acid derivatives. Modifications at different positions on the phenyl ring also affect the potency and selectivity towards COX enzymes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
